Methuosis inducer 1

Description

Structure

3D Structure

Properties

IUPAC Name |

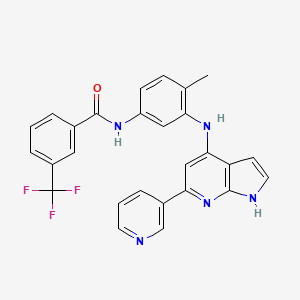

N-[4-methyl-3-[(6-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)amino]phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20F3N5O/c1-16-7-8-20(33-26(36)17-4-2-6-19(12-17)27(28,29)30)13-22(16)34-24-14-23(18-5-3-10-31-15-18)35-25-21(24)9-11-32-25/h2-15H,1H3,(H,33,36)(H2,32,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEWQRRQMLENPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC3=CC(=NC4=C3C=CN4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methuosis Inducer 1: Identification and Fundamental Characterization

Naming Convention and Synonyms (e.g., HZX-02-059)

The compound is primarily known as Methuosis inducer 1. It is also identified by the code HZX-02-059. medchemexpress.commedchemexpress.cn This designation is used in various research contexts and commercial listings.

Classification within Small Molecule Methuosis Inducers

This compound (HZX-02-059) is classified as a small molecule inducer of methuosis. medchemexpress.comashpublications.orgprobechem.comnih.govglpbio.comglpbio.com Methuosis itself is a distinct form of regulated cell death characterized by extensive cytoplasmic vacuolization originating from macropinosomes and endosomes. mdpi.comnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net Small molecules capable of inducing methuosis are being explored as potential anticancer agents, particularly for tumors resistant to apoptosis. nih.govmdpi.comnih.govnih.govresearchgate.net HZX-02-059 is also noted as a dual-target inhibitor, affecting both PIKfyve and tubulin. medchemexpress.comprobechem.com

Initial Discovery and Lead Identification Strategies

The discovery of HZX-02-059 emerged from research into small molecules capable of inducing methuosis. It is described as a novel azaindole-based compound. ashpublications.orgresearchgate.net The identification process involved the synthesis and screening of a series of compounds for their ability to cause vacuolization in cancer cells, such as MDA-MB-231 cells. researchgate.net HZX-02-059 (identified as compound 13 in one study) was found to be a potent inducer of vacuolization and displayed differential cytotoxicity against various cancer cell lines. glpbio.comresearchgate.net This compound was identified as a lead candidate with potent inhibitory activity against PIKfyve, surpassing the potency of some previously identified methuosis inducers like MOMIPP. bioworld.com

Overview of Induced Cytotoxic and Vacuolization Activity

This compound (HZX-02-059) is a potent inducer of methuosis, leading to cell death characterized by significant cytoplasmic vacuolization. medchemexpress.comashpublications.orgglpbio.comglpbio.comresearchgate.net This vacuolization is a hallmark of methuosis and involves the accumulation of large, fluid-filled vacuoles derived from macropinosomes and endosomes. mdpi.comnih.govfrontiersin.orgnih.gov Studies have shown that HZX-02-059 induces a caspase-independent cell death, consistent with the nature of methuosis, which is distinct from apoptosis. probechem.com

The compound exhibits a broad spectrum of cytotoxicity against various human cancer cell lines. medchemexpress.comglpbio.com For instance, studies have reported IC50 values for HZX-02-059 across a panel of cancer cell lines, demonstrating its cytotoxic potency. medchemexpress.comglpbio.com

Cytotoxicity (IC50 values in μM) of HZX-02-059 across various cancer cell lines:

| Cell Line | IC50 (μM) |

| A375 | 0.326 ± 0.026 |

| SK-MEL-28 | 1.370 ± 0.061 |

| SK-MEL-30 | 1.662 ± 0.128 |

| A549 | 1.892 ± 0.092 |

| MDA-MB-231 | 1.571 ± 0.066 |

| MDA-MB-435S | 2.268 ± 0.100 |

| MCF-7 | 2.611 ± 0.739 |

| HCT116 | 1.008 ± 0.042 |

| BGC823 | 1.566 ± 0.015 |

| HepG2 | 1.197 ± 0.344 |

Data compiled from sources medchemexpress.comglpbio.com.

The induced vacuolization by HZX-02-059 is a dose-dependent phenomenon. ashpublications.org Mechanistically, HZX-02-059 has been shown to induce cell death via methuosis by blocking the role of PIKfyve. ashpublications.org It also affects other pathways, including promoting apoptosis, downregulating the p53 pathway, inhibiting PI3K/AKT phosphorylation, and inhibiting c-Myc and NF-κB transcription. medchemexpress.com The ability of HZX-02-059 to selectively induce cell death characterized by extensive cytoplasmic vacuolation in cancer cell lines highlights its potential as a tool for investigating methuosis and as a lead compound for further therapeutic development. bioworld.com

Cellular and Subcellular Dynamics of Methuosis Induction by Methuosis Inducer 1

Initiation of Cytoplasmic Vacuolization

The initiation of cytoplasmic vacuolization by methuosis inducers, including Methuosis inducer 1, is closely associated with the activation and dysregulation of macropinocytosis. This process sets in motion the formation of vesicles that are the precursors to the large vacuoles observed during methuosis frontiersin.orgmdpi.com.

Role of Macropinocytosis Activation and Dysregulation

Methuosis inducers activate pathways that trigger macropinocytosis, a clathrin-independent endocytic process responsible for internalizing extracellular fluid, nutrients, and proteins mdpi.commdpi.com. While macropinocytosis is a normal cellular function, in the context of methuosis induction by compounds like this compound, this process becomes dysregulated, leading to excessive internalization and subsequent vacuole formation frontiersin.orgmdpi.comfrontiersin.org. Ras hyperactivation, often associated with methuosis, promotes macropinocytosis through the activation of Rac1 family proteins mdpi.com. However, studies with specific methuosis-inducing indole-based chalcones, structurally related to some methuosis inducers, suggest that their mechanism may target components of the endocytic apparatus downstream of Rac1 and Arf6 nih.gov.

Formation and Internalization of Pinosomes/Macropinosomes

The initial stage of methuosis involves the formation of small vesicles, known as pinosomes or macropinosomes, as a result of the activated macropinocytosis mdpi.com. This process begins with membrane ruffling and the formation of pinocytotic cups that engulf extracellular fluid, eventually pinching off to form vesicles within the cytoplasm frontiersin.org. Time-lapse microscopy studies using extracellular fluorescent tracers have allowed observation of how substances like indole-based chalcones promote the creation of macropinosomes through plasma membrane reduction mdpi.com.

Progression of Vacuole Formation and Maturation

Following their formation, the macropinosome-derived vesicles undergo a progression that leads to the large cytoplasmic vacuoles characteristic of methuosis. This involves accumulation, fusion, and aberrant interactions with other endosomal compartments mdpi.commdpi.com.

Accumulation and Fusion of Macropinosome-Derived Vesicles

Cells treated with methuosis inducers progressively collect the newly formed pinosomes/macropinosomes in the cytoplasm mdpi.com. These vesicles then fuse with each other, a process known as homotypic fusion, to form larger vacuoles frontiersin.orgmdpi.commdpi.com. This fusion and accumulation mark an advanced stage of methuosis mdpi.com. The vacuoles induced by some methuosis inducers can also arise from pre-existing endosomes in addition to nascent macropinosomes nih.gov.

Aberrant Endosomal Trafficking and Lysosomal Interactions

A critical aspect of methuosis induced by this compound and similar compounds is the disruption of normal endosomal trafficking pathways nih.govmdpi.com. Instead of following the typical maturation route that would involve fusion with lysosomes for degradation, the macropinosome-derived vacuoles fail to effectively merge with lysosomes nih.govfrontiersin.orgmdpi.com. This impaired fusion leads to the accumulation and enlargement of vesicles mdpi.commdpi.com. Studies on indole-based chalcones have shown that these compounds disrupt vesicular trafficking at the lysosomal nexus, affecting the degradation of receptors like EGF and LDL and impairing the processing of procathepsins nih.govnih.gov. The abnormal macropinosomes acquire some late endosomal characteristics, such as the presence of LAMP1 and Rab7, but appear to lack components necessary for lysosomal fusion researchgate.net.

Terminal Events in Methuotic Cell Demise

The terminal phase of methuosis induced by agents like this compound involves a cascade of events initiated by the uncontrolled formation and expansion of cytoplasmic vacuoles. This ultimately culminates in the loss of cellular integrity and cell death, distinct from the programmed dismantling observed in apoptosis nih.govnih.gov.

Excessive Vacuolar Growth and Cytoplasmic Displacement

A hallmark of methuosis induced by compounds such as this compound is the dramatic accumulation of cytoplasmic vacuoles nih.govmedchemexpress.com. These vacuoles originate primarily from macropinosomes, which are vesicles formed during macropinocytosis, a process of internalizing extracellular fluid and molecules mdpi.complos.orgnih.gov. In methuotic cells, there is a disruption in the normal trafficking and maturation of these macropinosomes. Instead of undergoing typical recycling or fusion with lysosomes, the macropinosomes fail to properly mature and instead fuse with each other, leading to the formation of progressively larger, single-membrane-bound vacuoles researchgate.netplos.orgnih.govfrontiersin.org.

This compound contributes to this process by disrupting the balance of endocytosis and exocytosis, promoting vesicle formation medchemexpress.com. The inhibition of PIKfyve by this compound is also implicated, as PIKfyve is a kinase involved in regulating membrane trafficking and the phosphoinositide balance essential for endolysosomal function medchemexpress.combioworld.com. The failure of appropriate vesicle fusion and recycling results in the continuous growth and coalescence of these aberrant vacuoles researchgate.netplos.orgfrontiersin.org.

As these vacuoles expand, they occupy an increasing proportion of the intracellular volume. This excessive vacuolar growth leads to significant displacement of the cytoplasm and its organelles, compressing the cellular contents against the plasma membrane mdpi.combioworld.com. The cell visibly swells as the vacuoles enlarge, a characteristic morphological change observed during methuotic cell death mdpi.comnih.gov.

Rupture of Vacuolar and Plasma Membranes

The culmination of excessive vacuolar growth in methuosis is the eventual rupture of both the vacuolar membranes and the plasma membrane mdpi.comresearchgate.netnih.govacs.org. As the giant vacuoles continue to expand and coalesce, the tension on their limiting membranes increases. Simultaneously, the pressure exerted by the expanding vacuolar network on the surrounding cytoplasm and the plasma membrane intensifies mdpi.com.

This mechanical stress, coupled with potential disruptions in membrane integrity due to the underlying aberrant trafficking pathways, leads to the permeabilization and eventual rupture of the vacuolar membranes mdpi.comacs.org. The rupture of internal vacuoles releases their contents into the cytoplasm, further contributing to cellular disorganization.

Ultimately, the sustained pressure from the expanding vacuoles against the weakened plasma membrane causes it to lose integrity and rupture mdpi.comresearchgate.netnih.govacs.org. This breach of the plasma membrane represents the point of no return, leading to the release of intracellular contents into the extracellular space and confirming the lytic nature of methuotic cell death nih.gov. This terminal membrane rupture is a key feature distinguishing methuosis from apoptosis, which involves controlled cellular fragmentation mdpi.comnih.gov.

Research findings on this compound highlight its ability to induce cell death characterized by extensive cytoplasmic vacuolation in various cancer cell lines medchemexpress.combioworld.com. The cytotoxicity of this compound has been evaluated across a panel of human cancer cell lines, demonstrating its potency in inducing cell death associated with this vacuolar pathology medchemexpress.com.

Table 1: Cytotoxicity of this compound (HZX-02-059) in Human Cancer Cell Lines

| Cell Line | IC50 (μM) |

| A375 | 0.326 ± 0.026 |

| SK-MEL-28 | 1.370 ± 0.061 |

| SK-MEL-30 | 1.662 ± 0.128 |

| A549 | 1.892 ± 0.092 |

| MDA-MB-231 | 1.571 ± 0.066 |

| MDA-MB-435S | 2.268 ± 0.100 |

| MCF-7 | 2.611 ± 0.739 |

| HCT116 | 1.008 ± 0.042 |

| BGC823 | 1.566 ± 0.015 |

| HepG2 | 1.197 ± 0.344 |

Data derived from research findings on HZX-02-059 medchemexpress.com.

Molecular Mechanisms and Signaling Pathways Interrogated by Methuosis Inducer 1

Primary Molecular Targets

Studies have identified Methuosis Inducer 1 as a dual-target inhibitor, primarily acting on Phosphatidylinositol 3-phosphate 5-kinase (PIKfyve) and tubulin. medchemexpress.comprobechem.comnih.gov This dual targeting contributes to its potent anti-cancer activity and its ability to trigger methuosis. medchemexpress.comprobechem.com

Phosphatidylinositol 3-phosphate 5-kinase (PIKfyve) Inhibition

PIKfyve is a lipid kinase that plays a crucial role in endosomal trafficking and the regulation of cellular vacuolization. nih.govacs.org It catalyzes the phosphorylation of phosphatidylinositol 3-phosphate (PI3P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a key lipid involved in the maturation and trafficking of endosomes and lysosomes. acs.orgresearchgate.net Inhibition of PIKfyve leads to the disruption of normal endosomal dynamics, resulting in the accumulation of enlarged vacuoles, a hallmark of methuosis. nih.govacs.orgresearchgate.net

This compound has demonstrated potent inhibitory activity against PIKfyve. probechem.comacs.org Research indicates a high affinity of the compound for PIKfyve. probechem.com For example, one study reported a Kd value of 10.4 nM for HZX-02-059 against PIKfyve. probechem.com Another study using MOMIPP, a compound with a similar core structure, reported a Kd of 5.3 nM against PIKfyve, suggesting strong and specific binding. acs.org In vitro kinase assays have further confirmed that this compound directly inhibits PIKfyve kinase activity, with reported IC50 values in the nanomolar range. acs.org This potent inhibition of PIKfyve is considered a primary mechanism by which this compound induces the extensive vacuolization characteristic of methuosis. acs.orgresearchgate.net

Here is a table summarizing some reported data on PIKfyve inhibition:

| Compound | Target | Assay Type | Value | Reference |

| This compound | PIKfyve | Kd | 10.4 nM | probechem.com |

| MOMIPP | PIKfyve | Kd | 5.3 nM | acs.org |

| MOMIPP | PIKfyve | In vitro IC50 | 5.05 nM | acs.org |

Tubulin Inhibition

In addition to targeting PIKfyve, this compound has also been identified as a tubulin inhibitor. medchemexpress.comprobechem.comnih.gov Tubulin is a key component of microtubules, which are essential for various cellular processes including cell division, intracellular transport, and maintaining cell shape. nih.gov Inhibition of tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and potentially contributing to cell death. nih.gov

Downstream Signaling Cascade Modulations

Beyond its primary targets, this compound modulates several downstream signaling pathways that are critical for cell survival, proliferation, and death. medchemexpress.comashpublications.org These modulations contribute to its anti-cancer activity and the induction of methuosis. medchemexpress.comashpublications.org

Inhibition of PI3K/AKT Phosphorylation

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a major signaling cascade involved in regulating cell growth, survival, and proliferation. nih.govresearchgate.net Activation of this pathway typically promotes cell survival by inhibiting pro-apoptotic signals and promoting cell cycle progression. nih.govbiorxiv.org

This compound has been shown to inhibit the phosphorylation of proteins involved in the PI3K/AKT pathway. medchemexpress.comashpublications.org This inhibition suggests that the compound disrupts the pro-survival signaling mediated by this pathway, thereby contributing to its cytotoxic effects. medchemexpress.comashpublications.org Downregulation of the PI3K/AKT axis is considered a potential mechanism of action for this compound, particularly in inducing cell death in cancer cells. ashpublications.org

Downregulation of the p53 Pathway

The p53 pathway is a critical tumor suppressor pathway that plays a central role in regulating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. biorxiv.orgimrpress.com In many cancers, the p53 pathway is dysregulated, contributing to uncontrolled cell proliferation and resistance to cell death. mdpi.combiorxiv.org

Research indicates that this compound downregulates the p53 pathway. medchemexpress.commedchemexpress.eu While the exact mechanisms of this downregulation by this compound require further detailed investigation, this effect suggests that the compound may influence cellular responses to stress and cell fate decisions by modulating this key tumor suppressor pathway. medchemexpress.comnih.gov

Cross-Talk with Other Cellular Pathways

The cellular effects of this compound involve complex interactions and distinctions with other major cell death and survival pathways, including apoptosis, necrosis, and autophagy.

Distinction from Apoptosis, Necrosis, and Autophagy Induction

Methuosis is recognized as a non-apoptotic type of cell death, distinct from both apoptosis and necrosis. mdpi.comacs.org It is characterized by extensive cytoplasmic vacuolation and a reduction in cell size, involving the disruption of macropinocytosis leading to excessive vacuole accumulation. mdpi.com While this compound is primarily known for inducing methuosis, studies have specifically demonstrated that it induces cell death via methuosis, rather than apoptosis, necrosis, or autophagy. bioworld.com This distinction highlights a unique mechanism of cell killing mediated by the compound.

Induction of Autophagy Blockade

Research indicates that this compound can induce an autophagy block. bioworld.com This is achieved by disrupting the fusion between autophagosomes and lysosomes, potentially by increasing the pH of lysosomes. bioworld.com This blockade of the late stages of autophagy contributes to the cellular effects observed with this compound treatment.

Potential for Apoptosis Promotion (Context-Dependent)

Although methuosis is distinct from apoptosis, some findings suggest a potential for this compound to promote apoptosis in a context-dependent manner. One source mentions that HZX-02-059 (this compound) also induces cell vacuolization and promotes apoptosis. medchemexpress.commedchemexpress.com Another methuosis inducer, CX-5011, has also been noted to induce apoptosis in addition to methuosis and macropinocytosis. medchemexpress.com This suggests that while the primary mode of cell death induced by this compound is methuosis, there might be conditions or cell types where it can also trigger or contribute to apoptotic processes.

Detailed Research Findings

This compound (HZX-02-059) has demonstrated broad-spectrum cytotoxicity against a panel of human cancer cell lines. medchemexpress.comglpbio.com The half-maximal inhibitory concentration (IC50) values vary depending on the cell line. medchemexpress.comglpbio.com

Here is a summary of the cytotoxicity data:

| Cell Line | IC50 (µM) |

| A375 | 0.326 ± 0.026 |

| SK-MEL-28 | 1.370 ± 0.061 |

| SK-MEL-30 | 1.662 ± 0.128 |

| A549 | 1.892 ± 0.092 |

| MDA-MB-231 | 1.571 ± 0.066 |

| MDA-MB-435S | 2.268 ± 0.100 |

| MCF-7 | 2.611 ± 0.739 |

| HCT116 | 1.008 ± 0.042 |

| BGC823 | 1.566 ± 0.015 |

| HepG2 | 1.197 ± 0.344 |

Furthermore, studies have shown that this compound exhibits potent inhibitory activity against PIKfyve, with a reported Kd value of 0.47 nM. bioworld.com This potency is noted to surpass that of positive controls like D-13 and MOMIPP. bioworld.com The compound also displays notable selectivity for PIKfyve. bioworld.com

Cellular Contexts and Selectivity Profile of Methuosis Inducer 1

Spectrum of Activity Across Diverse Cancer Cell Lines

Methuosis is a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, leading to metabolic failure and eventual cell rupture. scimarina.com A variety of small molecules have been shown to induce this unique cell death pathway in a range of cancer cell lines, suggesting a potential therapeutic avenue for cancers that are resistant to traditional apoptosis-inducing agents. nih.gov The activity of these inducers varies across different cancer types and even between different cell lines of the same cancer.

Glioblastoma, a highly aggressive brain tumor, has been a primary focus for the study of methuosis. The human glioblastoma cell line U251 is particularly sensitive to methuosis inducers.

MIPP and its Analogs: The indole-based chalcone (B49325), 3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MIPP), and its more potent analog, MOMIPP, have been extensively studied in U251 cells. scimarina.comresearchgate.net These compounds cause a rapid and dramatic accumulation of cytoplasmic vacuoles derived from macropinosomes. researchgate.netnih.gov This vacuolization is followed by a decline in metabolic activity and loss of cell viability over 2-3 days. nih.gov Importantly, this cell death process is caspase-independent, confirming its non-apoptotic nature. nih.gov Furthermore, U251 cells selected for resistance to the standard chemotherapeutic agent temozolomide showed no cross-resistance to MIPP, retaining their sensitivity to methuosis induction. nih.gov Mechanistic studies in U251 cells revealed that MIPP's effects are linked to the disruption of endosomal trafficking, specifically affecting the activation states of the small GTPases Rab5 and Rab7. nih.gov MOMIPP has also been shown to selectively activate the JNK1/2 stress kinase pathway in U251 cells, which is a key event in the methuosis death process. mdpi.commdpi.com

Vacquinol-1: This quinolone derivative was identified as a potent inducer of rapid, catastrophic vacuolization and cell death in glioblastoma cells. mdpi.com Studies on highly malignant glioma cell lines have confirmed that Vacquinol-1 induces a form of cell death consistent with methuosis. mdpi.com

| Compound | Cell Line | Key Findings |

| MIPP | U251 | Induces dramatic cytoplasmic vacuolization and non-apoptotic cell death. nih.gov Affects Rab5 and Rab7 GTPase activation. nih.gov Effective in temozolomide-resistant cells. nih.gov |

| MOMIPP | U251 | A more potent analog of MIPP, causing extensive vacuolization. researchgate.net Activates the JNK1/2 stress kinase pathway. mdpi.commdpi.com |

| Vacquinol-1 | Glioblastoma cells | Induces rapid and extensive vacuolization leading to cell death. mdpi.com |

The efficacy of methuosis inducers has also been demonstrated in various breast cancer cell lines, indicating a potential therapeutic strategy for this heterogeneous disease.

MIPP and Analogs: The methuosis inducer MIPP was shown to cause significant cytoplasmic vacuolization in the MCF-7 breast cancer cell line. nih.gov Studies with drug-resistant MCF7 cells indicated that they retained sensitivity to MIPP and MOMIPP, suggesting the potential of these compounds to overcome certain forms of drug resistance. scimarina.com

Bacillomycin Lb: This cyclic lipopeptide has been shown to induce methuosis in both MCF-7 and MDA-MB-231-Luc breast cancer cells. nih.gov

DZ-514 and JH530: A novel methuosis inducer, DZ-514, was found to decrease cell viability and induce caspase-independent cell death in triple-negative breast cancer (TNBC) cells, including the HCC1806 line. nih.gov It caused significant cytoplasm vacuolation derived from macropinosomes. nih.gov A structurally similar compound, JH530, also demonstrated potent anti-proliferative and vacuolization-inducing activity in TNBC cell lines such as HCC1806 and MDA-MB-468. nih.govresearchgate.net

| Compound | Cell Line | Key Findings |

| MIPP/MOMIPP | MCF-7 | Induces significant cytoplasmic vacuolization. nih.gov Effective in doxorubicin-resistant cells. scimarina.com |

| Bacillomycin Lb | MCF-7, MDA-MB-231-Luc | Induces methuosis. nih.gov |

| DZ-514 | HCC1806 (TNBC) | Induces cytoplasmic vacuolation and caspase-independent cell death. nih.gov |

| JH530 | HCC1806, MDA-MB-468 (TNBC) | Shows excellent anti-proliferative activity and induces vacuolization. nih.govresearchgate.net |

Lung adenocarcinoma cell lines have also been shown to be susceptible to methuosis-inducing compounds.

Jaspine B: This natural sphingolipid derivative induces cytoplasmic vacuolation and cytotoxicity in the lung adenocarcinoma cell line A549, which harbors a KRAS mutation. nih.govnih.gov The cell death induced by Jaspine B is consistent with methuosis and is associated with the activation of 5' AMP-activated protein kinase (AMPK). nih.gov

DMBP: Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate (DMBP) was identified as an agent that induces methuosis in A549 cells by inhibiting the fusion of macropinosomes and lysosomes. nih.gov

Epimedokoreanin C: This prenylated flavonoid induces methuosis in A549 lung cancer cells. Notably, it was reported to have no significant effect on normal bronchial epithelial cells. nih.gov

| Compound | Cell Line | Key Findings |

| Jaspine B | A549 | Induces cytoplasmic vacuolation and cytotoxicity through methuosis. nih.govnih.gov |

| DMBP | A549 | Induces methuosis by inhibiting macropinosome-lysosome fusion. nih.gov |

| Epimedokoreanin C | A549 | Induces methuosis with selectivity over normal bronchial epithelial cells. nih.gov |

Methuosis has been observed in colon carcinoma cells, highlighting another potential application for this class of compounds.

MIPP: The compound MIPP was reported to induce dramatic cytoplasmic vacuolization in the colon carcinoma cell line SW480. nih.gov

Spiropachysine A: This alkaloid has been shown to inhibit the growth of a panel of cancer cells, including the HCT-116 colon cancer cell line. nih.gov

Tubeimoside 1: This saponin was reported to induce methuosis in SW480 colorectal cancer cells by stimulating the overproduction of macropinosomes. nih.gov

| Compound | Cell Line | Key Findings |

| MIPP | SW480 | Induces dramatic cytoplasmic vacuolization. nih.gov |

| Spiropachysine A | HCT-116 | Inhibits cell growth. nih.gov |

| Tubeimoside 1 | SW480 | Induces methuosis via hyperstimulation of macropinocytosis. nih.gov |

Pancreatic cancer is notoriously difficult to treat, and novel cell death pathways are of significant interest.

MIPP: Research has shown that MIPP is capable of inducing significant cytoplasmic vacuolization in the PANC-1 pancreatic carcinoma cell line. nih.gov

DMBP: Similar to its effects in lung cancer cells, DMBP also induces methuosis in the pancreatic cancer cell line Panc-1 by inhibiting the fusion of macropinosomes with lysosomes. nih.gov

| Compound | Cell Line | Key Findings |

| MIPP | PANC-1 | Induces dramatic cytoplasmic vacuolization. nih.gov |

| DMBP | Panc-1 | Induces methuosis by inhibiting macropinosome-lysosome fusion. nih.gov |

The activity of methuosis inducers in melanoma is an emerging area of research.

Jaspine B: This marine natural product has been reported to have cytotoxic effects on several cancer cell lines, including the A375 melanoma cell line. nih.gov While its primary mode of action in A375 cells is often linked to apoptosis and autophagy, its capacity to induce methuosis in other cancer cell lines suggests this could be a contributing factor to its cytotoxicity. researchgate.netmdpi.com

Bacillomycin Lb: This compound was found to induce methuosis in the B16 mouse melanoma cell line, indicating potential relevance for human melanoma. nih.gov

SK-MEL-28 and SK-MEL-30: To date, there is limited specific research available that demonstrates the induction of methuosis in the SK-MEL-28 and SK-MEL-30 human melanoma cell lines by known methuosis-inducing compounds. Research on these cell lines has primarily focused on other cellular processes like apoptosis, invasion, and proliferation in response to various agents. nih.govjcancer.org

| Compound | Cell Line | Key Findings |

| Jaspine B | A375 | Reported to be cytotoxic; methuosis is a possible mechanism based on its activity in other cancer cells. researchgate.netmdpi.comnih.gov |

| Bacillomycin Lb | B16 (mouse melanoma) | Induces methuosis. nih.gov |

| Various | SK-MEL-28, SK-MEL-30 | Limited data available on the specific induction of methuosis. |

Gastric Carcinoma Cells (e.g., BGC823)

Methuosis inducer 1 has demonstrated cytotoxic effects against gastric carcinoma cells. In vitro studies have established its activity in the human gastric carcinoma cell line BGC823, with a reported half-maximal inhibitory concentration (IC50) of 1.566 ± 0.015 μM glpbio.com. This indicates that MIM1 can inhibit the proliferation of these cancer cells at micromolar concentrations. The induction of methuosis in these cells represents a potential therapeutic avenue for gastric cancers.

Hepatocellular Carcinoma Cells (e.g., HepG2)

The efficacy of this compound extends to hepatocellular carcinoma. Research has shown its cytotoxic activity against the human hepatocellular carcinoma cell line HepG2 molnova.comxcessbio.com. The IC50 value for MIM1 in HepG2 cells has been reported as 1.197 ± 0.344 μM glpbio.com. This demonstrates a potent inhibitory effect on the viability of these liver cancer cells, suggesting its potential as a therapeutic agent for this type of malignancy.

B-Cell Acute Lymphoblastic Leukemia Cells

Recent investigations have highlighted this compound as a promising therapeutic strategy for B-cell acute lymphoblastic leukemia (B-ALL). A 2024 study identified MIM1, also known as HZX-02-059, as a dual-target inhibitor of PIKfyve and tubulin with potent anti-leukemic activity medchemexpress.com. This compound was shown to induce significant vacuolization and cell death in B-ALL cells, underscoring its potential in the treatment of hematological malignancies.

Comparative Cytotoxicity and Selectivity Against Non-Tumorigenic Cells

A crucial aspect of any potential anti-cancer agent is its selectivity for malignant cells over healthy, non-tumorigenic cells. This compound has shown a favorable selectivity profile in this regard. While it exhibits potent cytotoxicity against a range of cancer cell lines, its effect on non-tumorigenic cells is significantly lower. For instance, the IC50 of MIM1 against the non-tumorigenic human breast epithelial cell line MCF-10A was found to be greater than 10 μM medchemexpress.com. This indicates a higher therapeutic window, suggesting that MIM1 may preferentially target cancer cells while sparing normal cells.

Comparative Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 (μM) |

|---|---|---|

| BGC823 | Gastric Carcinoma | 1.566 ± 0.015 |

| HepG2 | Hepatocellular Carcinoma | 1.197 ± 0.344 |

| MCF-10A | Non-tumorigenic Breast Epithelial | > 10 |

Efficacy Against Drug-Resistant Cancer Cell Models

The development of resistance to conventional chemotherapeutic agents is a major obstacle in cancer treatment. The unique mechanism of action of methuosis inducers like MIM1 offers a potential strategy to overcome this challenge. As a non-apoptotic cell death pathway, methuosis can bypass the apoptosis-resistance mechanisms that are often developed by cancer cells. While specific studies on this compound against a broad panel of drug-resistant cell lines are emerging, the principle of inducing an alternative cell death pathway holds significant promise for its application in treating cancers that have become refractory to standard therapies.

Preclinical Efficacy and Therapeutic Potential of Methuosis Inducer 1

In Vitro Antitumor Activity Assessment

Dose-Dependent Inhibition of Cell Viability and Proliferation

Methuosis inducer 1 has demonstrated significant dose-dependent inhibitory effects on the viability and proliferation of a range of cancer cell lines. The potency of methuosis inducers is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population.

For instance, the DNA methyltransferase 1 (DNMT1) inhibitor SGI-1027, which has been identified as a methuosis inducer, exhibited varying IC50 values across different renal cancer cell lines. nih.gov In 786-O, A-498, and Caki-1 renal cancer cells, the IC50 values were determined to be 1.121 µM, 1.702 µM, and 2.965 µM, respectively. nih.gov This indicates a differential sensitivity of cancer cell lines to the cytotoxic effects of this methuosis inducer.

Similarly, a novel and potent inhibitor of phosphatidylinositol 3-phosphate 5-kinase (PIKfyve) was identified as a methuosis inducer with strong antiproliferative activity. bioworld.com This compound displayed an IC50 of 0.11 µM in HeLa cervical cancer cells and 0.23 µM in MDA-MB-231 breast cancer cells, highlighting its potent activity at nanomolar concentrations. bioworld.com

These findings underscore the ability of methuosis inducers to effectively reduce cancer cell viability in a concentration-dependent manner.

Table 1: IC50 Values of Representative Methuosis Inducers in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| SGI-1027 | 786-O | Renal Cancer | 1.121 |

| SGI-1027 | A-498 | Renal Cancer | 1.702 |

| SGI-1027 | Caki-1 | Renal Cancer | 2.965 |

| PIKfyve Inhibitor | HeLa | Cervical Cancer | 0.11 |

| PIKfyve Inhibitor | MDA-MB-231 | Breast Cancer | 0.23 |

Quantification of Vacuolization Rate and Cell Death

A hallmark of methuosis is the extensive formation of cytoplasmic vacuoles derived from macropinosomes. mdpi.comnih.gov The induction of this vacuolization serves as a key indicator of the activity of methuosis-inducing compounds. The extent of vacuolization can be quantified to assess the potency of these agents.

One method for quantifying vacuolization involves treating cells with the methuosis inducer and then assessing the percentage of vacuolated cells in the population through phase-contrast microscopy. For example, in studies involving the chalcone-related molecule MIPP, cells were scored as positive for vacuolization if they contained three or more phase-lucent vacuoles with diameters of at least 0.5 µm, or more than ten smaller vacuoles. nih.gov This semi-quantitative approach allows for a comparison of the vacuole-inducing capacity of different compounds or concentrations.

Furthermore, the cell death induced by these compounds is confirmed to be non-apoptotic. This is often demonstrated by the absence of markers of apoptosis, such as caspase activation. For instance, studies have shown that treatment with methuosis inducers does not lead to the cleavage of PARP or caspase-3, and the cell death process cannot be prevented by caspase inhibitors like z-VAD-fmk. aacrjournals.org This confirms that the observed cytotoxicity is indeed due to methuosis and not classical apoptosis. The progression of methuosis ultimately leads to a loss of cell membrane integrity and cell rupture. nih.gov

In Vivo Antitumor Efficacy in Xenograft Models

The promising in vitro activity of methuosis inducers has been further validated in preclinical in vivo models, demonstrating their potential for therapeutic application.

Tumor Growth Inhibition in Specified Murine Xenograft Models (e.g., HeLa, HCC1806)

Studies utilizing murine xenograft models, where human cancer cells are implanted into immunocompromised mice, have shown significant tumor growth inhibition upon treatment with methuosis inducers.

In a HeLa xenograft model, oral administration of a novel PIKfyve inhibitor at a dose of 20 mg/kg daily for 10 days resulted in a substantial 61.5% inhibition of tumor growth. bioworld.com Importantly, this potent antitumor effect was achieved without any significant loss of body weight in the treated mice, suggesting a favorable safety profile. bioworld.com

Similarly, the novel methuosis inducer DZ-514 has demonstrated significant antitumor activity in a triple-negative breast cancer (TNBC) model. In an HCC1806 xenograft mouse model, treatment with DZ-514 led to a significant inhibition of tumor growth. nih.govnih.gov This compound was also shown to have strong cytotoxic effects against HCC1806 and MDA-MB-468 TNBC cells in vitro. nih.gov

Assessment in Patient-Derived Xenograft (PDX) Models

Currently, there is a lack of publicly available research specifically detailing the assessment of "this compound" in patient-derived xenograft (PDX) models. PDX models, which involve the implantation of tumor fragments from a patient directly into mice, are considered to be more clinically relevant than traditional cell line-derived xenografts. Future studies are warranted to evaluate the efficacy of methuosis inducers in these more predictive preclinical models.

Impact on β-catenin-activated Tumor Development

Recent research has uncovered a fascinating link between the Wnt/β-catenin signaling pathway and sensitivity to methuosis. Tumors with activating mutations in β-catenin, which are common in various cancers, including hepatocellular carcinoma, exhibit a heightened dependence on macropinocytosis for nutrient uptake. nih.gov This reliance creates a vulnerability that can be exploited by methuosis-inducing compounds.

It has been demonstrated that cells with hyperactive β-catenin signaling are particularly susceptible to methuosis-like cell death triggered by inducers such as OSI-027 and MOMIPP. nih.gov In orthotopic mouse models of β-catenin-driven hepatocellular carcinoma, both OSI-027 and MOMIPP effectively blocked tumor development. nih.gov This suggests that targeting macropinocytosis to induce methuosis could be a promising therapeutic strategy for cancers characterized by aberrant β-catenin activation. nih.gov

Strategic Advantage for Overcoming Conventional Chemotherapy Limitations

Methuosis inducers represent a promising therapeutic strategy by circumventing the limitations commonly associated with conventional chemotherapy. A primary challenge in current cancer treatment is the development of drug resistance, often linked to the dysregulation of apoptosis, or programmed cell death. nih.govresearchgate.net Many traditional chemotherapeutic agents rely on inducing apoptosis to eliminate cancer cells. nih.gov However, tumor cells can develop mechanisms to evade this process, rendering treatments ineffective. nih.gov Methuosis offers a distinct, non-apoptotic mechanism of cell death, providing a potential pathway to eradicate cancer cells that have become resistant to apoptosis-inducing drugs. nih.govresearchgate.netnih.gov

This alternative cell death pathway is characterized by the hyperstimulation of macropinocytosis, leading to the accumulation of large, fluid-filled vacuoles derived from macropinosomes within the cytoplasm. nih.govresearchgate.net This process ultimately results in cell death without the activation of caspases, which are central to the apoptotic pathway. researchgate.netaacrjournals.org The induction of methuosis, therefore, presents a significant advantage for treating tumors that are refractory to standard therapies due to defects in their apoptotic machinery. nih.govresearchgate.net

Furthermore, a notable advantage of certain small molecule methuosis inducers is their selectivity for tumor cells over normal, healthy cells. nih.gov Research has demonstrated that some of these compounds can specifically trigger methuosis in cancer cells while exhibiting minimal or no toxic effects on normal cells. nih.gov For instance, the natural product Epimedokoreanin C was found to induce methuosis in lung cancer cell lines without significantly affecting normal bronchial epithelial cells. nih.gov This selectivity raises the possibility of developing cancer therapies with a better balance between efficacy and side effects, a persistent challenge in conventional chemotherapy. nih.gov The mechanism is often linked to genetic mutations prevalent in cancer, such as the overexpression of the Ras oncoprotein, which can itself induce methuosis, suggesting that cancer cells may be inherently more susceptible to this form of cell death. nih.govfrontiersin.org

| Advantage | Description | Relevance |

|---|---|---|

| Overcomes Apoptosis Resistance | Induces a non-apoptotic form of cell death, bypassing resistance mechanisms developed by cancer cells against conventional therapies. nih.govresearchgate.netnih.gov | Offers a viable treatment option for tumors that no longer respond to standard chemotherapeutic agents. nih.gov |

| Selective Toxicity | Some inducers show higher toxicity towards cancer cells compared to normal cells, potentially due to cancer-specific mutations like activated Ras. nih.govfrontiersin.org | Promises a wider therapeutic window and reduced side effects compared to the non-specific cytotoxicity of many conventional drugs. nih.gov |

| Novel Mechanism of Action | Targets macropinocytosis, a cellular process distinct from the targets of many established cancer drugs. nih.gov | Provides a new avenue for drug development and combination therapies to combat complex and resistant cancers. |

Exploration of Repurposing Potential (e.g., Anthelmintic Applications)

The unique mechanism of methuosis inducers is also being explored for applications beyond oncology, most notably in the field of anthelmintic therapy. plos.orgnih.gov The fight against parasitic nematodes is challenged by the rise of drug resistance to conventional treatments like ivermectin. nih.govplos.org This has created an urgent need for new therapeutic strategies and compounds that can effectively control these parasites. nih.gov Repurposing anticancer drugs that induce methuosis presents an innovative approach to address this challenge. plos.orgnih.gov

The rationale for this repurposing strategy lies in the potential for shared molecular mechanisms between cancer cells and nematodes that are susceptible to methuosis-inducing agents. plos.org Research has highlighted that various drugs and chemicals can kill both cancerous cells and nematodes by inducing the formation and coalescence of multiple vacuoles, a hallmark of methuosis. plos.orgnih.gov This suggests a biological similarity in how these different cell types respond to such inducers, opening the door for developing broad-spectrum agents that could potentially treat both cancer and parasitic infections. plos.orgplos.org

This strategy holds the promise of accelerating the development of new anthelmintics by utilizing compounds that have already undergone some level of clinical investigation for cancer. plos.orgnih.gov For instance, compounds like MOMIPP, which are being studied for their anticancer properties, are considered candidates for treating helminthic infections. plos.orgnih.gov The exploration of methuosis inducers as anthelmintics could lead to the development of broad-spectrum therapies and shed light on fundamental biological pathways shared between cancer progression and parasite physiology. plos.orgplos.org

| Area of Research | Key Findings | Potential Impact |

|---|---|---|

| Addressing Anthelmintic Resistance | Methuosis inducers offer a novel mechanism of action against parasitic nematodes that may be effective against strains resistant to current drugs. nih.govplos.org | Development of new-generation anthelmintics to combat a growing global health threat. plos.orgnih.gov |

| Shared Biological Mechanisms | Studies suggest a similarity in the response of cancer cells and nematode cells to methuosis-inducing compounds, characterized by extensive vacuolization. plos.orgnih.gov | Potential for dual-purpose drugs and a deeper understanding of cell death pathways across different organisms. plos.org |

| Drug Repurposing Strategy | Anticancer compounds like MOMIPP are being considered for their potential application as anthelmintics. plos.orgnih.gov | Accelerates the drug development pipeline for new anthelmintics by using compounds with existing research data. plos.org |

| Compound Name |

|---|

| CX-4945 |

| Epimedokoreanin C |

| Ivermectin |

| MOMIPP |

| SGI-1027 |

Advanced Research Methodologies and Approaches for Investigating Methuosis Inducer 1

Quantitative Cell-Based Assays for Vacuolization and Viability

Quantitative cell-based assays are fundamental for assessing the direct effects of Methuosis inducer 1 on cellular vacuolization and viability. Morphological vacuolization can be assessed using phase contrast microscopy, often at various time points (e.g., 24 h and 48 h) and concentrations google.com. The extent of vacuolization can be qualitatively or semi-quantitatively evaluated.

Cell viability is commonly measured using assays such as the MTT assay or Sulforhodamine B (SRB) assay google.comnih.gov. These colorimetric or fluorescent assays provide quantitative data on the number of viable cells after treatment with this compound across a range of concentrations and incubation times. This allows for the determination of half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, indicating the compound's potency in reducing cell proliferation or viability nih.govnih.gov. Colony-forming assays can also be used to assess the long-term impact on cell reproductive viability google.com.

Research findings indicate that this compound (also referred to as HZX-02-059) is a potent inducer of methuosis and exhibits differential cytotoxicity against various cancer cell lines while showing limited toxicity to normal cells acs.orgnih.govmedchemexpress.com. For instance, studies have shown that compounds like MOMIPP, a related indole-based chalcone (B49325), induce methuosis in glioblastoma and other cancer cell lines at low micromolar concentrations nih.govacs.orgacs.orgnih.gov.

Biochemical Analyses for Protein Expression, Phosphorylation, and Enzyme Activity

Biochemical analyses are essential for dissecting the molecular pathways affected by this compound. Techniques such as Western blotting are widely used to examine changes in protein expression levels and phosphorylation status of key signaling molecules involved in macropinocytosis, endosomal trafficking, and cell death pathways nih.govfrontiersin.orgmdpi.comresearchgate.net.

Studies have investigated the impact of methuosis inducers on proteins like Rab5 and Rab7, which are involved in early and late endosome trafficking, respectively google.comohiolink.edu. Alterations in the activation states of these GTPases have been observed with methuosis-inducing compounds google.com. Additionally, the phosphorylation status of proteins within pathways such as the MAPK pathway, including MKK4 and p38α, has been analyzed to understand their role in methuosis induction nih.govmdpi.com. The JNK1/2 stress kinase pathway has also been shown to be activated by some methuosis-inducing indolyl-pyridinyl-propenones, leading to the phosphorylation of downstream targets like c-Jun, Bcl-2, and Bcl-xL nih.gov.

Enzyme activity assays can be employed to determine if this compound directly affects the function of specific enzymes implicated in the methuosis pathway. For example, studies have identified PIKFYVE, a class III phosphoinositide kinase, as a protein target for some indolyl-pyridinyl-propenones that induce methuosis, and enzyme activity assays have confirmed the inhibitory effect of these compounds on PIKFYVE kinase activity acs.org.

Advanced Microscopy Techniques (e.g., Confocal, Transmission Electron Microscopy, Time-Lapse Imaging)

Advanced microscopy techniques provide crucial visual evidence of the cellular morphological changes characteristic of methuosis.

Phase Contrast Microscopy: Used for live-cell imaging to observe the formation and progression of cytoplasmic vacuoles in real-time google.comnih.govfrontiersin.orgmdpi.com. Time-lapse phase-contrast microscopy allows researchers to capture the dynamic process of vacuole formation, fusion, and eventual cell rupture google.comnih.govfrontiersin.orgresearchgate.netresearchgate.net.

Confocal Microscopy: Enables the visualization and co-localization of fluorescently labeled cellular compartments and proteins. This is vital for determining the origin of the vacuoles by co-staining with markers for macropinosomes (e.g., fluid-phase tracers like Lucifer yellow), endosomes (e.g., Rab5, Rab7, EEA1), lysosomes (e.g., LAMP1, LysoTracker Red), and autophagosomes (e.g., LC3II) google.comnih.govfrontiersin.orgmdpi.comohiolink.eduresearchgate.net. Confocal microscopy has shown that vacuoles induced by methuosis inducers acquire late endosomal markers but often show little overlap with lysosomal or early endosomal markers, indicating a block in endosomal trafficking google.comfrontiersin.orgohiolink.edu.

Transmission Electron Microscopy (TEM): Provides ultrastructural details of the vacuoles and other cellular organelles. TEM can confirm the single-membrane nature of the methuotic vacuoles and reveal alterations in cellular architecture nih.govfrontiersin.orgresearchgate.net.

These techniques collectively demonstrate the extensive cytoplasmic vacuolization and the origin of these vacuoles from the endo-lysosomal pathway, supporting the classification of this cell death as methuosis plos.orgnih.govfrontiersin.org.

Genetic and Pharmacological Interventions to Dissect Signaling Pathways

Genetic and pharmacological interventions are employed to identify and validate the signaling pathways involved in this compound-mediated cell death.

Pharmacological Inhibitors: Using specific inhibitors against key enzymes or proteins in suspected pathways (e.g., inhibitors of V-ATPase like bafilomycin A1, macropinocytosis inhibitors like EIPA, or inhibitors of specific kinases like JNK inhibitors or p38 inhibitors) can help determine if inhibiting a particular pathway affects this compound-induced vacuolization or cell death google.comnih.govmdpi.comohiolink.edunih.govmdpi.com. For example, bafilomycin A1 has been shown to block vacuolization induced by some methuosis inducers, consistent with the endosomal origin of the vacuoles google.comohiolink.edunih.gov. Pharmacological inhibition of JNK activity has been shown to promote cell survival even in the presence of extensive vacuolization induced by MOMIPP nih.gov.

Genetic Manipulation: Techniques such as siRNA-mediated knockdown or lentiviral-mediated overexpression of specific genes can be used to investigate the role of particular proteins in the methuosis pathway nih.govfrontiersin.org. For instance, genetic manipulation of proteins like Rac1, Arf6, Rab5, Rab7, PIKFYVE, or components of the HOPS complex has been used to study their involvement in vacuole formation and methuosis mdpi.comgoogle.comacs.orgnih.gov. Studies have shown that while some methuosis inducers act through the Ras/Rac1 pathway, others can induce vacuolization independently mdpi.comnih.gov.

These interventions help to establish causal relationships between the compound's effects and specific molecular targets or pathways.

In Vivo Preclinical Modeling for Efficacy Assessment

In vivo preclinical models are essential for evaluating the therapeutic potential of this compound. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the compound's ability to inhibit tumor growth in a living system nih.govacs.orgnih.govnih.govnih.govresearchgate.net.

Studies using xenograft models have demonstrated that certain methuosis inducers can significantly suppress tumor growth without apparent side effects acs.orgnih.govnih.govnih.govresearchgate.net. For example, compound 13, an azaindole-based methuosis inducer, showed substantial pharmacological efficacy in suppressing tumor growth in a xenograft mouse model of MDA-MB-231 cells acs.orgnih.govresearchgate.net. Another methuosis inducer, DZ-514, significantly inhibited tumor growth in an HCC1806 xenograft mouse model nih.gov. These in vivo studies provide critical data on the compound's efficacy, pharmacokinetics, and potential toxicity in a complex biological environment.

Structure-Activity Relationship (SAR) Studies for Compound Optimization

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound affect its biological activity, including its ability to induce vacuolization and cell death. By synthesizing and testing a series of related compounds with systematic structural variations, researchers can identify key features of the molecule that are essential for its methuosis-inducing activity and cytotoxicity nih.govgoogle.comacs.orgacs.orgohiolink.edutandfonline.com.

Future Directions and Emerging Research Avenues for Methuosis Inducer 1

Further Elucidation of Undefined Molecular Mechanisms

Despite the identification of PIKfyve and tubulin as primary targets, the precise molecular cascade initiated by Methuosis inducer 1 that culminates in methuosis requires more comprehensive investigation. Methuosis is characterized by extensive cytoplasmic vacuolization resulting from a disruption in the balance between endocytosis and exocytosis guidetopharmacology.orgwikipedia.orgciteab.com. Future studies need to meticulously map the steps from PIKfyve inhibition—specifically its role in the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2)—to the observed vesicle accumulation and cell death. The exact contribution of tubulin inhibition to this process, whether synergistic or acting through parallel pathways, also warrants detailed analysis. Furthermore, the downstream effects of this compound on pathways such as TFEB, mTOR/Myc axis, p53, PI3K/AKT, and NF-κB have been noted researchgate.netwikipedia.orgciteab.com. A deeper understanding of how the compound modulates these pathways, whether through direct interaction with other targets or as a consequence of PIKfyve and tubulin inhibition, is crucial for fully defining its mechanism of action and identifying potential points of resistance or combination therapy strategies.

Identification of Novel or Secondary Protein Targets

This compound is currently understood as a dual PIKfyve and tubulin inhibitor researchgate.netguidetopharmacology.orgwikipedia.orgciteab.com. However, the complex cellular responses observed, including effects on multiple signaling pathways, suggest the possibility of additional direct or indirect protein targets. Future research should employ unbiased proteomic and biochemical approaches to systematically identify any novel proteins that bind to or are modulated by this compound. Investigating the precise interaction sites and functional consequences of binding to these potential secondary targets could reveal additional mechanisms contributing to its anticancer activity or off-target effects. Understanding the full spectrum of protein interactions will provide a more complete picture of how this compound exerts its biological effects.

Strategies for Enhancing Methuosis-Inducing Potency and Therapeutic Selectivity

Enhancing the potency of this compound and improving its selectivity for cancer cells over normal cells are critical steps for its therapeutic development. Current data indicate high affinity for PIKfyve (Kd=10.4 nM) and anti-proliferative activity against DHL cells with IC50 values ranging from 150-350 nM researchgate.net.

| Target/Cell Line | Assay Type | Value | Citation |

| PIKfyve | Binding (Kd) | 10.4 nM | researchgate.net |

| DHL cells | Anti-proliferative (IC50, 48h) | 150-350 nM | researchgate.net |

Future research should focus on structure-activity relationship (SAR) studies to identify chemical modifications that can increase its binding affinity to targets or improve its ability to induce methuosis at lower concentrations. Strategies to enhance therapeutic selectivity could involve designing analogs that preferentially accumulate in cancer cells, exploit differences in cancer cell metabolism or signaling dependencies, or target cancer-specific isoforms or post-translational modifications of PIKfyve or tubulin.

Investigation of Combination Therapies with Existing Anticancer Agents

The induction of caspase-independent cell death through methuosis presents a compelling rationale for combining this compound with existing anticancer agents, particularly those that primarily induce apoptosis. This approach could potentially overcome mechanisms of resistance to apoptosis-inducing therapies. Investigating combinations with inhibitors of pathways affected by this compound, such as PI3K/AKT or mTOR, could also lead to synergistic effects by blocking compensatory survival signals. Preclinical studies evaluating combinations with conventional chemotherapies, targeted therapies, or immunotherapies are essential to identify synergistic interactions and optimize treatment regimens.

Design and Synthesis of Advanced Analogs and Derivatives

The development of advanced analogs and derivatives of this compound (HZX-02-059) is a vital area of future research. This involves synthesizing new compounds based on the core structure of this compound with modifications aimed at improving its pharmacological properties. Goals for these new chemical entities include enhanced potency, increased selectivity for cancer cells, improved metabolic stability, favorable pharmacokinetic profiles, and reduced potential for off-target effects. Rational design based on structural insights into target interactions and phenotypic screening will drive this process.

Bridging Knowledge Gaps for Translational Applications

Translating the preclinical promise of this compound into a viable therapeutic requires bridging several knowledge gaps. Comprehensive preclinical studies are needed to fully characterize its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. Detailed pharmacodynamic studies in relevant in vivo models are necessary to understand the relationship between exposure and effect, as well as to identify potential biomarkers of response or resistance. Research into mechanisms of acquired resistance to this compound is also critical for developing strategies to overcome them. Addressing these gaps will pave the way for potential future clinical trials to evaluate the safety and efficacy of this compound in cancer patients.

Q & A

Q. Advanced

- Model selection : Use xenografts of methuosis-sensitive lines (e.g., MDA-MB-231, U251 GBM) .

- Dosage optimization : Start with 10–50 mg/kg (based on murine pharmacokinetics) and adjust using toxicity endpoints (e.g., body weight, organ histopathology) .

- Endpoints : Tumor volume measurement, survival analysis, and immunohistochemistry for vacuolation markers.

- Controls : Include untreated and apoptosis-inducing agent cohorts to isolate methuosis-specific effects .

How can structural-activity relationship (SAR) contradictions in methuosis-inducing chalcones be resolved?

Q. Advanced

- Structural modifications : Compare core scaffolds (e.g., indole vs. non-indole chalcones) and substituents (e.g., trifluoromethyl groups) across analogs .

- Functional assays : Test vacuolation kinetics and cell line specificity (e.g., pancreatic vs. glioblastoma cells).

- Cross-validation : Use orthogonal methods (e.g., electron microscopy) to confirm macropinosome morphology .

What statistical approaches are appropriate for analyzing methuosis-related data?

Q. Advanced

- Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate EC50 values.

- Multivariate analysis : Address variability in vacuolation quantification (e.g., ANOVA with post-hoc tests).

- Survival data : Apply Kaplan-Meier analysis with log-rank tests for in vivo efficacy .

How can researchers optimize this compound concentrations for different cancer cell lines?

Q. Basic

-

Conduct dose-ranging studies (e.g., 1–100 µM) with viability assays.

-

Prioritize lines showing >50% vacuolation at non-cytotoxic doses (e.g., IC50 > 100 µM in normal cells) .

-

Example data :

Cell Line Optimal Concentration (µM) Vacuolation (%) U251 GBM 20 75 MDA-MB-231 30 65

What are the challenges in combining this compound with conventional therapies?

Q. Advanced

- Mechanistic interference : Apoptosis-inducing agents (e.g., cisplatin) may mask methuosis effects.

- Sequencing : Preclinical testing needed to determine synergism (e.g., inducer-first vs. concurrent dosing).

- Toxicity profiling : Monitor additive organ toxicity in co-treatment cohorts .

How do researchers validate methuosis-specific biomarkers in complex tumor microenvironments?

Q. Advanced

- Transcriptomics : Identify upregulated genes (e.g., RAC1, PI3K) via RNA-seq in treated vs. untreated tumors.

- Proteomics : Validate vacuolation regulators (e.g., Rab5, Rab7) using mass spectrometry.

- Imaging : Correlate MRI/PET signals with histopathological vacuolation .

What experimental controls are critical for methuosis studies?

Q. Basic

- Negative controls : Untreated cells, inactive analogs (e.g., non-chalcone derivatives).

- Positive controls : Ras/Rac1-overexpressing cells (native methuosis inducers).

- Solvent controls : Match DMSO concentrations to exclude vehicle effects .

What open questions remain in methuosis research, and how can they guide future studies?

Q. Advanced

- Upstream targets : Role of Rac1 GTPase in this compound’s activity.

- Resistance mechanisms : Screen for mutations in macropinocytosis pathways.

- Therapeutic window : Define organ-specific toxicity thresholds using primate models .

How can researchers address batch-to-batch variability in this compound?

Q. Advanced

- QC protocols : Use HPLC (>95% purity) and NMR for structural confirmation.

- Bioactivity validation : Test each batch in a reference cell line (e.g., U251 GBM).

- Documentation : Report synthesis protocols and storage conditions (-80°C in DMSO) .

What guidelines ensure reproducibility in methuosis studies?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.